N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide
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Overview
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-chlorobenzamide is a complex organic compound that features a benzimidazole and pyrazole moiety linked to a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-chlorobenzamide typically involves multi-step reactions. One common route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of Pyrazole Moiety: The pyrazole ring can be formed by the reaction of hydrazine with 1,3-diketones under reflux conditions.
Coupling Reaction: The benzimidazole and pyrazole moieties are then coupled using a suitable linker, such as a chlorobenzamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of benzimidazole and pyrazole oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used as a probe in biological studies to understand the interaction of benzimidazole and pyrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-chlorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological and chemical properties.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: This compound features a benzo[d]thiazole ring instead of a benzimidazole, resulting in different reactivity and applications.
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-chlorobenzamide is unique due to its specific combination of benzimidazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
825617-66-1 |
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Molecular Formula |
C17H12ClN5O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C17H12ClN5O/c18-11-6-2-1-5-10(11)17(24)22-14-9-19-23-15(14)16-20-12-7-3-4-8-13(12)21-16/h1-9H,(H,19,23)(H,20,21)(H,22,24) |
InChI Key |
KMVVXMGIMIOPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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